(S)-HexylHIBO

Catalog No.
S004401
CAS No.
334887-48-8
M.F
C12H20N2O4
M. Wt
256.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-HexylHIBO

CAS Number

334887-48-8

Product Name

(S)-HexylHIBO

IUPAC Name

(2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

OKJBLHIYOWSQDJ-VIFPVBQESA-N

SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N

Synonyms

Alternative Name: (S)-Hexylhomoibotenic acid

Canonical SMILES

CCCCCCC1=C(ONC1=O)CC(C(=O)O)N

Isomeric SMILES

CCCCCCC1=C(ONC1=O)C[C@@H](C(=O)O)N

Description

(S)-HexylHIBO is a group I mGluR antagonist.
Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively). 

(S)-HexylHIBO, or (S)-hexyl-2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoate, is a chemical compound notable for its role as a selective antagonist of Group I metabotropic glutamate receptors. The compound is characterized by its unique structural features, which include a hexyl chain and hydroxyl groups that contribute to its biological activity. The compound has garnered attention in pharmacological research due to its potential therapeutic applications.

, primarily involving its interactions with metabotropic glutamate receptors. As an antagonist, it binds to these receptors, inhibiting their activation by endogenous ligands. This mechanism can be represented by the following reaction:

  • Binding Reaction:
     S HexylHIBO+mGlu receptor S HexylHIBO receptor complex\text{ S HexylHIBO}+\text{mGlu receptor}\rightarrow \text{ S HexylHIBO receptor complex}

This binding event prevents the downstream signaling pathways typically activated by the receptors, influencing neuronal excitability and synaptic plasticity.

(S)-HexylHIBO exhibits significant biological activity as a selective antagonist for Group I metabotropic glutamate receptors, specifically mGlu1a and mGlu5a. Its inhibition constants (Kb) are reported at 30 μM and 61 μM for these receptors, respectively . This selectivity makes it a valuable tool in studying the physiological roles of these receptors in neurological disorders.

Pharmacological Implications

The antagonistic properties of (S)-HexylHIBO suggest potential applications in treating conditions such as:

  • Anxiety disorders
  • Schizophrenia
  • Neurodegenerative diseases

The synthesis of (S)-HexylHIBO can be achieved through several methods, typically involving chiral synthesis techniques to ensure the correct stereochemistry. A common approach includes:

  • Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups.
  • Chiral Catalysis: Employing chiral catalysts or reagents to facilitate the formation of the desired stereoisomer.
  • Purification: Following synthesis, the product is purified using techniques such as chromatography to isolate (S)-HexylHIBO from any racemic mixtures.

(S)-HexylHIBO has several applications in scientific research and potential therapeutic development:

  • Research Tool: Used in studies investigating the role of metabotropic glutamate receptors in various neurological processes.
  • Drug Development: Its properties make it a candidate for developing new treatments for psychiatric and neurological disorders.
  • Chemical Biology: Acts as a probe for understanding receptor signaling pathways and their implications in health and disease.

Studies investigating the interactions of (S)-HexylHIBO with metabotropic glutamate receptors have revealed insights into its binding dynamics and functional outcomes. Key findings include:

  • Selectivity Profile: The compound demonstrates a preferential binding affinity towards mGlu1a and mGlu5a receptors over other subtypes.
  • Functional Assays: In vitro assays show that (S)-HexylHIBO effectively inhibits receptor-mediated signaling, confirming its antagonist role.

These studies contribute to a better understanding of how modulating these receptors can influence neuronal activity.

Several compounds share structural or functional similarities with (S)-HexylHIBO. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(R)-HexylHIBOSimilar hexyl chain but different stereochemistryAntagonist of metabotropic glutamate receptorsEnantiomeric differences affect activity
MavoglurantContains a different side chainSelective mGlu5a antagonistAdvanced clinical development status
LY341495Smaller structure with different functional groupsBroad-spectrum mGlu antagonistUsed extensively in research

(S)-HexylHIBO stands out due to its specific selectivity for Group I metabotropic glutamate receptors and its potential therapeutic implications, distinguishing it from other compounds in this class.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

256.14230712 g/mol

Monoisotopic Mass

256.14230712 g/mol

Heavy Atom Count

18

Wikipedia

(S)-hexylhomoibotenic acid

Dates

Modify: 2023-07-15

Explore Compound Types